N-hydroxy-7-(naphthalen-2-yloxy)heptanamide
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Overview
Description
N-hydroxy-7-(naphthalen-2-yloxy)heptanamide is a small molecular compound with a molecular weight of 287.35 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of N-hydroxy-7-(naphthalen-2-yloxy)heptanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-hydroxy-7-(naphthalen-2-yloxy)heptanamide can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form a nitroso compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The naphthalen-2-yloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-hydroxy-7-(naphthalen-2-yloxy)heptanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-hydroxy-7-(naphthalen-2-yloxy)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can include inhibition of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-hydroxy-7-(naphthalen-2-ylthio)heptanamide
- N-hydroxy-7-(naphthalen-2-ylsulfanyl)heptanamide
Uniqueness
N-hydroxy-7-(naphthalen-2-yloxy)heptanamide is unique due to its specific structural features, such as the naphthalen-2-yloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C17H21NO3 |
---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
N-hydroxy-7-naphthalen-2-yloxyheptanamide |
InChI |
InChI=1S/C17H21NO3/c19-17(18-20)9-3-1-2-6-12-21-16-11-10-14-7-4-5-8-15(14)13-16/h4-5,7-8,10-11,13,20H,1-3,6,9,12H2,(H,18,19) |
InChI Key |
KSNWLAUWIDTBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCCCCCC(=O)NO |
Origin of Product |
United States |
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